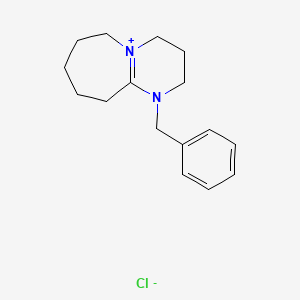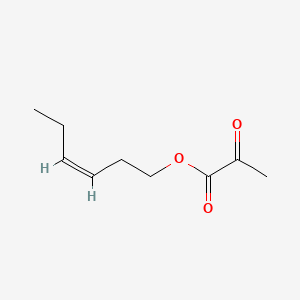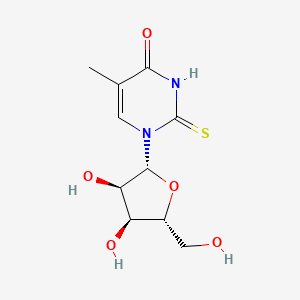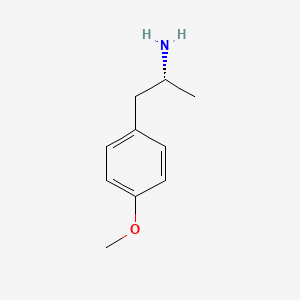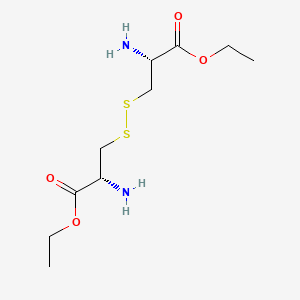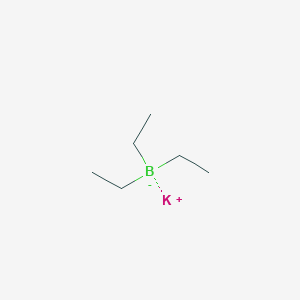
5-氯-2-乙氧基苯甲酸
描述
5-Chloro-2-ethoxybenzoic acid is a chemical compound with the linear formula C9H9ClO3 . It has a molecular weight of 200.623 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-ethoxybenzoic acid is represented by the linear formula C9H9ClO3 . The compound has a molecular weight of 200.62 .Physical And Chemical Properties Analysis
5-Chloro-2-ethoxybenzoic acid has a molecular weight of 200.62 . The compound’s density is predicted to be 1.299 g/cm3 .科学研究应用
酶催化氯化研究
研究表明,5-氯-2-乙氧基苯甲酸及其类似物可用于酶催化氯化研究。例如,一项研究调查了在氯过氧化物酶(CPO)存在氯化物和过氧化氢的情况下,使用氯过氧化物酶对富勒酸(FA)进行氯化的过程,分析了包括相关化合物的甲酯在内的各种氯化芳香族基团的存在。这项研究突出了氯化苯甲酸在理解涉及氯化的环境和生物化学过程中的用途(Niedan, Pavasars, & Oberg, 2000)。
羟基苯甲酸的合成
5-氯-2-乙氧基苯甲酸的另一个应用是合成羟基苯甲酸。一项研究展示了通过氯酚与乙基碳酸钠的区域选择性羧化合成各种氯羟基苯甲酸,表明了5-氯-2-乙氧基苯甲酸在制备和工业合成中的潜力(Suerbaev, Chepaikin, & Kudaibergenov, 2017)。
生物活性化合物的开发
此外,已经探索了5-氯-2-乙氧基苯甲酸衍生物在生物活性化合物开发中的应用。例如,已进行了关于合成各种衍生物以作为5-HT4受体激动剂的潜在应用的研究,展示了这些化合物的治疗潜力(Yang et al., 1997)。
分析应用
在分析化学中,5-氯-2-乙氧基苯甲酸的衍生物用于确定残留杀虫剂量和其他环境分析。一项研究详细介绍了确定氯甲氧基苯甲酸衍生物的条件,强调了这些分析对环境安全和杀虫剂监管的重要性(Maga, Kushniruk, Rujinskiy, & Avramenko, 2021)。
安全和危害
属性
IUPAC Name |
5-chloro-2-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXINMFQXFEZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408295 | |
| Record name | 5-chloro-2-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62871-12-9 | |
| Record name | 5-chloro-2-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-chloro-2-ethoxybenzoic acid in pharmaceutical chemistry?
A: 5-Chloro-2-ethoxybenzoic acid serves as a key building block in the synthesis of mosapride [, ]. Mosapride is a medication used to treat gastrointestinal motility disorders. While the provided research focuses on the synthesis of the acid, its role as a precursor to mosapride highlights its pharmaceutical relevance.
Q2: What are the common synthetic routes for producing 5-chloro-2-ethoxybenzoic acid?
A2: Two primary methods have been explored for synthesizing 5-chloro-2-ethoxybenzoic acid, both starting from sodium p-aminosalicylate:
- Method 1 []: This approach involves a four-step sequence: esterification, amidation, O-ethylation using ethyl bromide (EtBr), and hydrolysis. This method achieves an overall yield of 57.7%.
- Method 2 []: This route utilizes a similar sequence but employs diethyl sulfate for the O-ethylation step. While the steps are comparable, this method results in a lower overall yield of 47.26%.
Q3: Beyond its use in mosapride synthesis, are there other applications of 5-chloro-2-ethoxybenzoic acid?
A: Research indicates that 5-chloro-2-ethoxybenzoic acid is a versatile building block. It can be reacted with a base and subsequently with substituted chlorophosphate derivatives to create phosphonoester compounds []. These phosphonoester compounds can then be further reacted with other molecules like 2-aminomethyl-4-(4-fluorobenzyl)-morpholine. While the specific applications of these final compounds aren't detailed in the provided research, this reaction sequence suggests the potential for 5-chloro-2-ethoxybenzoic acid to be used in synthesizing a broader range of substituted benzamide derivatives, which are known to have pharmacological activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



